molecular formula C13H8ClFN6S B11057990 3-(2-chloro-5-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-chloro-5-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11057990
M. Wt: 334.76 g/mol
InChI Key: YUMORXZMUCFYFF-UHFFFAOYSA-N
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Description

3-(2-chloro-5-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-5-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors One common method includes the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the triazolothiadiazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as microwave-assisted synthesis or solvent-free reactions may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-5-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2-chloro-5-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 3-(2-chloro-5-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt specific pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-5-fluorophenyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2-chloro-5-fluorophenyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(2-chloro-5-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs or materials with tailored properties.

Properties

Molecular Formula

C13H8ClFN6S

Molecular Weight

334.76 g/mol

IUPAC Name

3-(2-chloro-5-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H8ClFN6S/c1-6-4-10(17-16-6)12-20-21-11(18-19-13(21)22-12)8-5-7(15)2-3-9(8)14/h2-5H,1H3,(H,16,17)

InChI Key

YUMORXZMUCFYFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)Cl

Origin of Product

United States

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